molecular formula C8H9ClN2S B1382483 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride CAS No. 1803589-90-3

4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride

Cat. No. B1382483
CAS RN: 1803589-90-3
M. Wt: 200.69 g/mol
InChI Key: PNQICUVWBDMRGV-UHFFFAOYSA-N
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Description

“4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride” is a chemical compound that includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of “4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride” is C8H9ClN2S . The molecular weight is 200.69 .


Chemical Reactions Analysis

The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides and the Diels–Alder reactions of these oxides are reviewed . The hydrogenation of thiophenes and benzo[b]thiophenes, including ionic hydrogenation, Birch reduction, reductive desulfurization and reduction assisted by transition metal complexes, etc., has been well documented .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride” is 200.69 . The boiling point and other physical properties are not specified in the retrieved papers.

Scientific Research Applications

1. Synthesis and Biological Studies

4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride is involved in the synthesis of various compounds with biological activities. For instance, it's used in creating 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, showing significant phosphodiesterase (PDE) inhibition and antimicrobial activities (Bukhari et al., 2013).

2. Fluorescence Properties

Research on derivatives like (1-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole) and its copper complexes has shown that these compounds exhibit interesting fluorescence properties, useful in various scientific studies (Demir et al., 2015).

3. Antidepressant Activity

Compounds synthesized from 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride derivatives have shown potential as antidepressants. For example, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant activity in preclinical evaluations (Mathew et al., 2014).

4. Antioxidant and Anticancer Properties

Some derivatives show potent antioxidant and anticancer properties. For instance, 6-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)-3- ((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)-thiadiazole has been identified for its in vitro antioxidant and anticancer activities (Sunil et al., 2010).

5. Structurally Diverse Libraries Generation

The compound is also utilized in generating structurally diverse libraries of compounds through various reactions, contributing significantly to pharmaceutical and medicinal chemistry research (Roman, 2013).

6. Development of Clinical Candidates

Derivatives of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride have led to the development of clinical candidates like K-604, a potent inhibitor with potential therapeutic applications (Shibuya et al., 2018).

properties

IUPAC Name

5-(thiophen-3-ylmethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH/c1-2-11-5-7(1)3-8-4-9-6-10-8;/h1-2,4-6H,3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQICUVWBDMRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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